Hexafluoro-2-butyne: A Comprehensive Technical Guide
Hexafluoro-2-butyne: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoro-2-butyne (HFB) is a symmetrical, electron-deficient alkyne with the chemical formula C₄F₆. Its unique electronic properties, conferred by the six fluorine atoms, make it a highly reactive and versatile building block in organic and organometallic chemistry. This technical guide provides an in-depth overview of the fundamental properties, synthesis, reactivity, and handling of hexafluoro-2-butyne, with a focus on its applications in research and development.
Core Properties
Hexafluoro-2-butyne is a colorless, toxic gas at standard temperature and pressure.[1] Its fundamental physical and chemical properties are summarized in the tables below for easy reference.
Physical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₄F₆ | [1] |
| Molecular Weight | 162.03 g/mol | [1] |
| Appearance | Colorless gas | [1] |
| Boiling Point | -25 °C | [1] |
| Melting Point | -117 °C | [1] |
| Density | 1.602 g/cm³ (liquefied) | [1] |
| Vapor Pressure | 105 psi @ 20 °C |
Chemical Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 692-50-2 | [1] |
| IUPAC Name | 1,1,1,4,4,4-Hexafluorobut-2-yne | [1] |
| Synonyms | HFB, Perfluoro-2-butyne, Bis(trifluoromethyl)acetylene | [1] |
| InChI | InChI=1S/C4F6/c5-3(6,7)1-2-4(8,9)10 | [1] |
| SMILES | FC(F)(F)C#CC(F)(F)F |
Synthesis of Hexafluoro-2-butyne
Several synthetic routes to hexafluoro-2-butyne have been established. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
From Acetylenedicarboxylic Acid and Sulfur Tetrafluoride
A common laboratory-scale synthesis involves the reaction of acetylenedicarboxylic acid with sulfur tetrafluoride (SF₄).
Reaction: HOOC-C≡C-COOH + 2 SF₄ → F₃C-C≡C-CF₃ + 2 SOF₂ + 2 HF
Experimental Protocol:
-
Materials: Acetylenedicarboxylic acid, Sulfur tetrafluoride (SF₄).
-
Procedure: Detailed experimental conditions for this specific reaction, including stoichiometry, solvent, temperature, pressure, and reaction time, are not extensively detailed in the readily available literature and should be developed with caution in a specialized laboratory setting due to the hazardous nature of SF₄.
-
Purification: The crude product is typically purified by fractional distillation.[2]
From Hexachlorobutadiene and Potassium Fluoride (B91410)
Another viable synthetic method is the reaction of hexachlorobutadiene with potassium fluoride (KF).[3]
Reaction: Cl₂C=CCl-CCl=CCl₂ + 6 KF → F₃C-C≡C-CF₃ + 6 KCl
Experimental Protocol:
-
Materials: Hexachlorobutadiene, Anhydrous potassium fluoride.
-
Procedure: Specific, detailed protocols for this reaction are proprietary or not widely published. The reaction generally involves heating the reactants at elevated temperatures, possibly in a polar aprotic solvent.
-
Purification: The volatile product is collected and purified by distillation.
Dehalogenation of 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene
A more recent approach involves the dehalogenation of 2,3-dichloro-1,1,1,4,4,4-hexafluoro-2-butene.
Reaction: F₃C-CCl=CCl-CF₃ + Zn → F₃C-C≡C-CF₃ + ZnCl₂
Experimental Protocol:
-
Materials: (E/Z)-2,3-dichloro-1,1,1,4,4,4-hexafluoro-2-butene, Zinc (Zn) dust, Dimethylformamide (DMF).[4]
-
Procedure: The reaction is carried out in the liquid phase using zinc in DMF as the dechlorinating agent.[4]
-
Purification: The product is isolated from the reaction mixture, likely by distillation, and can be used in subsequent reactions, such as the synthesis of Z-1,1,1,4,4,4-hexafluoro-2-butene.[4]
Spectroscopic Data
The structural elucidation of hexafluoro-2-butyne and its reaction products relies on various spectroscopic techniques.
NMR Spectroscopy
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment | Reference(s) |
| ¹³C | Not available in detail | CF₃, C≡C | [1] | ||
| ¹⁹F | Not available in detail | CF₃ | [1] |
Note: While NMR spectra for hexafluoro-2-butyne are available, detailed and assigned chemical shift and coupling constant data are not consistently reported in readily accessible literature.
Infrared (IR) Spectroscopy
Infrared and Raman spectra of hexafluoro-2-butyne have been studied, providing insights into its vibrational modes.[5]
| Wavenumber (cm⁻¹) | Assignment |
| Specific peak assignments are not readily available in a consolidated format. | C≡C stretch, C-F stretch |
Mass Spectrometry
The electron ionization (EI) mass spectrum of hexafluoro-2-butyne provides a characteristic fragmentation pattern useful for its identification.[6]
| m/z | Relative Intensity | Possible Fragment |
| 162 | ~40% | [C₄F₆]⁺ (Molecular Ion) |
| 143 | ~50% | [C₄F₅]⁺ |
| 93 | 100% | [C₃F₃]⁺ (Base Peak) |
| 69 | ~30% | [CF₃]⁺ |
Chemical Reactivity and Applications
The electron-withdrawing nature of the two trifluoromethyl groups makes the triple bond of hexafluoro-2-butyne highly electrophilic. This property drives its utility in several key chemical transformations.
Diels-Alder Reactions
Hexafluoro-2-butyne is a potent dienophile in [4+2] cycloaddition reactions with a wide range of dienes.[3]
Reaction with Anthracene (B1667546) (A Representative Protocol):
-
Materials: Anthracene, Hexafluoro-2-butyne, Xylene (solvent).[7][8]
-
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve anthracene in xylene.[7][8]
-
Introduce hexafluoro-2-butyne gas into the solution.
-
Heat the mixture to reflux for a specified period. The reaction progress can be monitored by the disappearance of the characteristic yellow color of anthracene.[7]
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.[7]
-
Collect the crystalline product by vacuum filtration.[7]
-
-
Product: 9,10-Dihydro-9,10-ethenoanthracene-11,12-bis(trifluoromethyl)
Reaction with Sulfur
Hexafluoro-2-butyne reacts with elemental sulfur to form 3,4-bis(trifluoromethyl)-1,2-dithiete, a stable, yellow liquid.[5]
Reaction: F₃C-C≡C-CF₃ + 2 S → (CF₃)₂C₂S₂
Experimental Protocol:
-
Materials: Hexafluoro-2-butyne, Sulfur.
-
Procedure: The reaction is typically carried out by passing hexafluoro-2-butyne gas through molten sulfur.[5]
-
Product: 3,4-Bis(trifluoromethyl)-1,2-dithiete. This product is a versatile ligand in coordination chemistry.[5]
Safety and Handling
Hexafluoro-2-butyne is a toxic gas and requires careful handling in a well-ventilated fume hood.[1]
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement(s) |
| GHS04: Gas cylinder | Warning | H280: Contains gas under pressure; may explode if heated. |
| GHS06: Skull and crossbones | Danger | H331: Toxic if inhaled. |
Data sourced from PubChem.[1]
Personal Protective Equipment (PPE):
-
Safety glasses with side shields or goggles.
-
Chemical-resistant gloves.
-
Laboratory coat.
-
For operations with a potential for gas release, a self-contained breathing apparatus (SCBA) is recommended.
Storage:
-
Store in a cool, dry, well-ventilated area in tightly sealed cylinders away from heat and ignition sources.
Visualizing Chemical Pathways and Workflows
Synthesis of Hexafluoro-2-butyne via Dehalogenation
Caption: Workflow for the synthesis of hexafluoro-2-butyne.
Diels-Alder Reaction with Anthracene
Caption: Diels-Alder reaction of HFB with anthracene.
References
- 1. Hexafluoro-2-butyne | C4F6 | CID 69654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fractional distillation - Wikipedia [en.wikipedia.org]
- 3. Hexafluoro-2-butyne — Wikipédia [fr.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 3,4-Bis(trifluoromethyl)-1,2-dithiete - Wikipedia [en.wikipedia.org]
- 6. 2-Butyne, 1,1,1,4,4,4-hexafluoro- [webbook.nist.gov]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
